2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O3/c1-12-8-9-25-11-18(24-20(25)22-12)13-2-4-14(5-3-13)23-19(27)16-7-6-15(26(28)29)10-17(16)21/h2-11H,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITHMFVHWOEQMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide, belongs to the class of imidazo[1,2-a]pyridines. Imidazo[1,2-a]pyridines have been recognized for their diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties. They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators.
Biochemical Pathways
Given the reported bioactivities of imidazo[1,2-a]pyridines, it can be inferred that the compound may influence several biochemical pathways related to cell cycle regulation (via cdk inhibition), calcium ion transport (via calcium channel blocking), and neurotransmission (via gaba a receptor modulation).
Biological Activity
2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a chloro group and a nitrobenzamide moiety, which are known to influence biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 407.8 g/mol
- CAS Number : 923122-37-6
Antidiabetic Potential
Recent studies have highlighted the antidiabetic properties of related compounds in the nitrobenzamide class. For instance, derivatives similar to 2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide have shown promising results as inhibitors of α-glucosidase and α-amylase, enzymes critical in carbohydrate metabolism.
A specific derivative, designated as 5o , demonstrated an IC value of 10.75 ± 0.52 μM against α-glucosidase, indicating potent inhibitory activity. The presence of electron-donating (methyl) and electron-withdrawing (nitro) groups on the phenyl ring enhances its efficacy by promoting optimal electron flow and stabilizing enzyme interactions through hydrogen bonding and hydrophobic interactions with active site residues .
The mechanism by which 2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide exerts its biological effects can be attributed to its ability to interact with specific protein targets. Molecular docking studies reveal that the compound engages in multiple interactions, including:
- Hydrogen Bonds : Stabilize the binding of the compound to target enzymes.
- Pi-Pi Interactions : Enhance binding affinity through stacking interactions with aromatic amino acids.
These interactions suggest that modifications in the substitution pattern can significantly affect biological activity .
Study 1: Antidiabetic Activity
In a study evaluating various nitrobenzamide derivatives for their antidiabetic potential, the compound 5o was highlighted for its strong inhibitory effects on α-glucosidase and α-amylase. The study utilized molecular dynamics simulations to confirm the stability of the ligand-protein complex, supporting its potential as a therapeutic agent for type 2 diabetes management .
Study 2: Enzyme Inhibition
Another research focused on enzyme inhibition demonstrated that compounds with similar structural features to 2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide exhibited significant inhibitory activity against various enzymes involved in metabolic pathways. The findings suggested that such compounds could serve as lead molecules for developing new enzyme inhibitors .
Summary of Findings
| Property | Details |
|---|---|
| Antidiabetic Activity | IC = 10.75 ± 0.52 μM against α-glucosidase |
| Mechanism | Hydrogen bonding and pi-pi interactions with target enzymes |
| Structural Features | Chloro group enhances reactivity; nitro group influences electronic properties |
Comparison with Similar Compounds
A. Structural Variations and Bioactivity
Heterocyclic Core Differences: The target compound’s imidazo[1,2-a]pyrimidine core differs from ZINC33268577’s pyrido[1,2-a]pyrimidine system. Imazosulfuron () shares an imidazo[1,2-a]pyridine core but incorporates a sulfonamide group instead of a nitrobenzamide, leading to herbicidal rather than kinase-inhibitory activity .
Substituent Effects: The 2-chloro-4-nitrobenzamide group in the target compound provides strong electron-withdrawing effects, enhancing electrophilicity compared to ZINC33268577’s bromophenyl group. This may influence binding to kinase ATP pockets .
B. Pharmacological and Physicochemical Properties
Hydrogen-Bonding and Rotatable Bonds: ZINC33268577 and the target compound likely have fewer H-bond donors (1–2) compared to tivozanib (2 donors, 7 acceptors), impacting solubility and target engagement . Rotatable bond counts (5–7 in ZINC compounds vs. ~6–7 estimated for the target) suggest moderate flexibility, balancing bioavailability and binding entropy .
Functional Group Impact :
- The nitro group in the target compound may confer redox activity, a feature absent in imazosulfuron’s sulfonamide, which instead enhances herbicidal stability .
Q & A
Q. What are the recommended synthetic routes for 2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide?
The synthesis typically involves sequential steps:
- Cyclization : Reacting 7-methylimidazo[1,2-a]pyrimidine precursors with amines and diketones to form the imidazopyrimidine core .
- Chlorination : Introducing chloro groups via electrophilic substitution or halogenation reagents (e.g., Cl2 or SOCl2) .
- Amidation : Coupling the intermediate with 4-nitrobenzoyl chloride using coupling agents like EDC/HOBt . Key challenges include optimizing reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- ¹H/¹³C-NMR : Assign peaks to confirm the imidazopyrimidine core, aromatic protons, and nitro group position .
- FT-IR : Identify characteristic bands for C=O (amide, ~1650 cm⁻¹) and NO2 (~1520 cm⁻¹) .
- LC-MS : Validate molecular weight ([M+H]<sup>+</sup> expected at ~434.8 g/mol) and purity (>95%) .
- X-ray crystallography (if crystals form): Resolve structural ambiguities, e.g., torsion angles between benzamide and imidazopyrimidine .
Advanced Research Questions
Q. How can researchers address low yields in the final amidation step during synthesis?
Low yields may arise from steric hindrance or poor nucleophilicity of the aniline intermediate. Strategies include:
Q. How does the nitro group influence the compound’s reactivity in substitution reactions?
The nitro group is strongly electron-withdrawing, directing electrophilic substitution to the meta position. For example:
- Nucleophilic aromatic substitution : Chloro groups at ortho/para positions to nitro are activated for displacement by amines or thiols .
- Reduction : Nitro → amine conversion (using H2/Pd-C) alters electronic properties, affecting binding to biological targets . Table 1 : Reactivity comparison of nitro vs. non-nitro analogs in SNAr reactions:
| Substituent | Reaction Rate (k, s⁻¹) | Major Product |
|---|---|---|
| -NO2 | 5.2 × 10⁻³ | 2-chloro-N-arylacetamide |
| -H | 1.1 × 10⁻⁴ | No reaction |
Q. What strategies resolve contradictory bioactivity data across assay models (e.g., enzyme vs. cell-based assays)?
Contradictions may arise from off-target effects or differential membrane permeability. Solutions include:
- Orthogonal assays : Validate enzyme inhibition (IC50) with cellular viability assays (MTT) .
- Proteomic profiling : Identify unintended targets via kinome-wide screening .
- Solubility adjustments : Use DMSO ≤0.1% to avoid artificial cytotoxicity .
Q. How to design experiments comparing this compound with similar benzamide derivatives?
- Structure-activity relationship (SAR) : Synthesize analogs with variations in:
- Imidazopyrimidine substituents (e.g., 7-methyl vs. 8-bromo) .
- Benzamide nitro vs. sulfonamide groups .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
